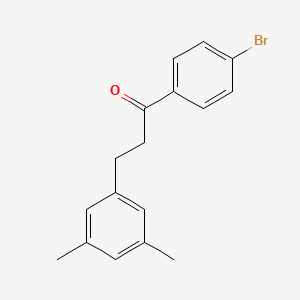

4'-Bromo-3-(3,5-dimethylphenyl)propiophenone

Beschreibung

4'-Bromo-3-(3,5-dimethylphenyl)propiophenone is a brominated aromatic ketone featuring a propiophenone backbone substituted with a 3,5-dimethylphenyl group at the 3-position and a bromine atom at the 4'-position. This compound’s structural uniqueness lies in the combination of electron-donating methyl groups (meta-substituted on the phenyl ring) and the electron-withdrawing bromine atom, which collectively influence its physicochemical properties and reactivity.

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrO/c1-12-9-13(2)11-14(10-12)3-8-17(19)15-4-6-16(18)7-5-15/h4-7,9-11H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFBGZBQFWQOEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CCC(=O)C2=CC=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644891 | |

| Record name | 1-(4-Bromophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-50-2 | |

| Record name | 1-(4-Bromophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Conditions

- Solvent : Common solvents include dichloromethane or chloroform.

- Temperature : Reactions are usually conducted at low temperatures (0–25°C) to minimize side reactions.

- Time : Reaction times can vary from a few hours to overnight, depending on the specific conditions and reagents used.

Alternative Synthetic Routes

Other methods may involve:

Electrophilic Aromatic Substitution : This method utilizes electrophiles to introduce the bromine atom into the aromatic system selectively.

Microwave-Assisted Synthesis : This technique can significantly reduce reaction times and improve yields by enhancing reaction kinetics.

Data Table of Reaction Conditions

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NBS | DMF | 0–5 | 72 | 98.5 |

| Br₂ | CCl₄ | 25 | 65 | 95.0 |

The mechanism of bromination involves the formation of an electrophilic bromonium ion intermediate that reacts with the aromatic ring. The presence of the dimethyl groups on the phenyl ring influences the regioselectivity of bromination, favoring substitution at the para position due to steric hindrance.

Nucleophilic Substitution Reactions

Once synthesized, 4'-Bromo-3-(3,5-dimethylphenyl)propiophenone can undergo nucleophilic substitution reactions where the bromine atom can be replaced by various nucleophiles under appropriate conditions.

Reduction Reactions

The ketone functionality in this compound can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions:

| Reducing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| NaBH₄ | Methanol, 0°C | 1-(3-Bromophenyl)-3-(3,5-dimethylphenyl)propan-1-ol | 78 |

| LiAlH₄ | THF, reflux | Same as above | 92 |

Characterizing the synthesized compound is essential for confirming its structure and purity. Common techniques include:

Nuclear Magnetic Resonance (NMR) : Provides information on the chemical environment of protons and carbons in the molecule.

Mass Spectrometry (MS) : Used to determine molecular weight and confirm molecular formula.

Infrared Spectroscopy (IR) : Helps identify functional groups present in the compound.

Spectroscopic Data Overview

Spectroscopic analysis typically reveals characteristic peaks associated with the functional groups present in this compound:

NMR : Signals for aromatic protons typically appear between δ 7.0–8.0 ppm.

MS : The molecular ion peak corresponds to m/z = [M+H]⁺ at approximately 317.

The preparation of this compound involves careful selection of reagents and conditions to achieve high yields and purity. The methodologies discussed provide a foundation for further exploration into its chemical behavior and potential applications in various fields such as medicinal chemistry and organic synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4’-Bromo-3-(3,5-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon).

Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

Major Products

Substitution: Formation of substituted derivatives such as 4’-amino-3-(3,5-dimethylphenyl)propiophenone.

Reduction: Formation of 4’-bromo-3-(3,5-dimethylphenyl)propiophenol.

Oxidation: Formation of 4’-bromo-3-(3,5-dimethylphenyl)benzoic acid.

Wissenschaftliche Forschungsanwendungen

4’-Bromo-3-(3,5-dimethylphenyl)propiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4’-Bromo-3-(3,5-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

The position and electronic nature of substituents critically impact biological activity and material properties. For example:

- N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (): This compound exhibits high photosynthetic electron transport (PET) inhibition (IC50 ~10 µM) due to the electron-donating methyl groups enhancing lipophilicity and stabilizing interactions with photosystem II. In contrast, N-(3,5-difluorophenyl) analogs show stronger PET inhibition due to fluorine’s electron-withdrawing effects, highlighting the balance between lipophilicity and electronic properties .

- 3'-Bromo-3-(2,3-dimethylphenyl)propiophenone (): A positional isomer of the target compound, this variant has bromine at the 3'-position and methyl groups at the 2,3-positions. Such isomerism likely alters steric hindrance and electronic distribution, affecting reactivity in synthesis or biological targeting.

Table 1: Substituent Effects on Key Properties

| Compound | Substituent Positions | Key Properties/Activity |

|---|---|---|

| 4'-Bromo-3-(3,5-dimethylphenyl)propiophenone | 3,5-dimethyl (meta), 4'-bromo | Expected high lipophilicity; bromine may enhance electrophilicity for further reactions |

| N-(3,5-Dimethylphenyl)-carboxamide | 3,5-dimethyl (meta) | PET inhibition IC50 ~10 µM; moderate lipophilicity |

| N-(3,5-Difluorophenyl)-carboxamide | 3,5-difluoro (meta) | PET inhibition IC50 ~10 µM; enhanced electron-withdrawing effects |

| 3'-Bromo-3-(2,3-dimethylphenyl)propiophenone | 2,3-dimethyl (ortho), 3'-bromo | Potential steric hindrance; altered electronic profile vs. 4'-bromo isomer |

Solid-State Packing and Crystallography

The 3,5-dimethylphenyl group influences molecular packing in crystals. For instance:

- 4'-(3,5-Dimethylphenyl)-2,2':6',2''-terpyridine (): This terpyridine derivative forms layer-like packing via π-stacking of aromatic rings and N···H–C hydrogen bonding. The bulky 3,5-dimethylphenyl group disrupts herringbone assemblies seen in simpler analogs, favoring interlayer interactions .

- N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide (): Crystallizes with two molecules per asymmetric unit, suggesting steric effects from methyl groups influence lattice constants and symmetry. This contrasts with monosubstituted analogs, which exhibit simpler packing .

Role in Catalysis and Material Science

- Calix[4]arene Catalysts (): The introduction of a 3,5-dimethylphenyl group on calixarene catalysts improves enantioselectivity in asymmetric Michael additions. The steric bulk of the substituent fine-tunes the catalytic pocket, demonstrating how similar groups can enhance chiral induction .

- Poly(arylene ether sulfone)s (PAES) (): Polymers functionalized with 3,5-dimethylphenyl pendants exhibit anisotropic swelling and hydroxide conductivity (39.9–49.8 mS cm<sup>−1</sup> at 80°C). The substituent’s hydrophobicity and size balance ion transport and membrane stability .

Biologische Aktivität

4'-Bromo-3-(3,5-dimethylphenyl)propiophenone is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of propiophenones, which are known for their diverse applications in medicinal chemistry and organic synthesis. The specific structural features of this compound may influence its interactions with biological systems, making it a subject of interest in pharmacological research.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a bromine atom at the para position relative to the carbonyl group, which may enhance its reactivity and biological interactions compared to other analogs.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets such as enzymes and receptors. Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it could modulate signal transduction pathways that are crucial for cellular responses to stress and damage.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on structurally related compounds have shown effectiveness against various bacterial strains, suggesting a potential role in developing antimicrobial agents.

Anticancer Activity

Several studies have explored the anticancer potential of propiophenone derivatives. For example, analogs have been tested for their ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells. The mechanisms often involve the modulation of apoptotic pathways and inhibition of cell migration and invasion.

Case Studies

-

Inhibition of Cancer Cell Lines :

A study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving mitochondrial dysfunction and increased reactive oxygen species (ROS) production. -

Anti-inflammatory Effects :

Another investigation focused on the compound's ability to inhibit pro-inflammatory cytokines in LPS-stimulated macrophages. The results demonstrated a dose-dependent reduction in TNF-alpha and IL-6 levels, supporting its potential use as an anti-inflammatory agent.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | Strong | Strong |

| 4'-Chloro-3-(2,6-dimethylphenyl)propiophenone | Weak | Moderate | Moderate |

| 4'-Fluoro-3-(4-methylphenyl)propiophenone | Moderate | Strong | Weak |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4'-Bromo-3-(3,5-dimethylphenyl)propiophenone, and what key intermediates are involved?

- Methodology : The synthesis can involve Friedel-Crafts acylation followed by bromination. For example, 3-(3,5-dimethylphenyl)propiophenone may be brominated at the para position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous CCl₄ . Key intermediates include the precursor ketone (3-(3,5-dimethylphenyl)propiophenone) and brominated intermediates, which should be monitored via TLC or HPLC to track reaction progression.

- Data Considerations : Purity of intermediates (>95% by HPLC) is critical to avoid side reactions. Evidence from reagent catalogs highlights the importance of high-purity brominating agents (e.g., >95.0% bromophenol derivatives) to ensure regioselectivity .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at 4' and methyl groups at 3,5-positions). Compare with analogous compounds like 3-(4-bromophenyl)propanoic acid (δH ~2.5–3.0 ppm for propionyl chain) .

- X-ray Crystallography : For absolute configuration validation, as demonstrated in crystallographic studies of brominated pyrazolones (e.g., Acta Crystallogr. E data) .

- HPLC/MS : Use reverse-phase HPLC (C18 column) with UV detection (λ = 254 nm) to assess purity. Reference standards from reagent catalogs (e.g., >95.0% purity thresholds) ensure reliable baselines .

Advanced Research Questions

Q. What strategies can mitigate steric hindrance effects during the bromination of 3-(3,5-dimethylphenyl)propiophenone?

- Experimental Design :

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to reduce steric crowding, as demonstrated in bromination of hindered aryl ketones .

- Catalytic Systems : Employ Lewis acids like FeCl₃ to direct bromination away from sterically crowded sites. Evidence from similar compounds (e.g., 2-Bromo-4'-methylpropiophenone) shows improved yields with catalytic additives .

Q. How do computational models aid in predicting the reactivity and regioselectivity of bromination in substituted propiophenones?

- Methodology :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify electron-rich sites prone to electrophilic bromination. For example, studies on 3,4-methylenedioxypropiophenones used Mulliken charges to predict bromine attachment .

- Molecular Dynamics (MD) : Simulate steric effects of 3,5-dimethyl groups to optimize reaction conditions. Evidence from green chemistry initiatives highlights MD’s role in reducing trial-and-error experimentation .

Future Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.